6-methyl-N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

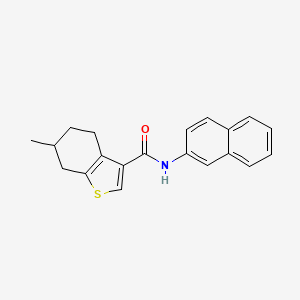

This compound belongs to the tetrahydrobenzothiophene carboxamide family, characterized by a partially hydrogenated benzothiophene core linked to a carboxamide group. The structural features include a 6-methyl substituent on the tetrahydrobenzothiophene ring and a naphthalen-2-yl group as the N-substituent (Fig. 1). Its molecular formula is C₂₁H₂₃NOS, with a molecular weight of 377.49 g/mol .

Properties

IUPAC Name |

6-methyl-N-naphthalen-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NOS/c1-13-6-9-17-18(12-23-19(17)10-13)20(22)21-16-8-7-14-4-2-3-5-15(14)11-16/h2-5,7-8,11-13H,6,9-10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZPAHJUCQZITL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

Key Synthesis Methods

- Cyclization Reactions: Commonly used to form the core structure.

- Oxidation and Reduction Reactions: Facilitate modifications of functional groups.

- Substitution Reactions: Allow for the introduction of different functional groups.

Chemistry

6-methyl-N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide serves as a valuable building block in organic synthesis. Its unique structure enables chemists to create more complex molecules by modifying its functional groups.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary research suggests it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases:

- Targeting Enzymatic Pathways: It may modulate key signaling pathways involved in disease progression.

- Drug Development: Its unique properties make it a candidate for new drug formulations aimed at specific health conditions.

Industry

In industrial applications, this compound is utilized in the development of new materials with tailored properties:

- Polymer Chemistry: Used as an additive to enhance material characteristics.

- Pharmaceutical Manufacturing: Acts as an intermediate in the synthesis of more complex therapeutic agents.

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through activation of caspase pathways. Further research is required to elucidate the precise molecular interactions involved.

Mechanism of Action

The mechanism of action of 6-methyl-N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The pharmacological and physicochemical properties of tetrahydrobenzothiophene carboxamides are highly dependent on substituents at the 6-position of the benzothiophene ring and the N-linked aromatic group . Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

The naphthalen-2-yl group introduces greater lipophilicity than phenyl or bromophenyl analogs, which may influence membrane permeability and target engagement .

Synthetic Versatility: Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (e.g., intermediates in and ) can undergo cyclocondensation to form pyrimidine derivatives, suggesting the target compound’s utility as a precursor for bioactive heterocycles .

Safety Profiles :

- Compounds with simpler N-aryl groups (e.g., phenyl in ) exhibit moderate acute toxicity (H302, H315), while the naphthyl-substituted analogs may require tailored safety assessments due to increased hydrophobicity .

Biological Activity

6-methyl-N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is an organic compound belonging to the class of benzothiophenes. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity involves exploring its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

The compound's molecular formula is , and it features a complex structure that includes a benzothiophene core. Its synthesis typically involves multi-step organic reactions, which can include cyclization processes under controlled conditions to yield high-purity products.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions or pathogen survival.

- Receptor Modulation : It may bind to receptors affecting signal transduction pathways.

- Cellular Processes : The compound could influence various cellular processes such as apoptosis or proliferation.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial activity. For instance, certain structural modifications in related compounds have shown effectiveness against a range of bacteria and fungi. The exact mechanism often involves disrupting microbial cell wall synthesis or inhibiting metabolic pathways essential for microbial growth .

Anticancer Activity

Research has highlighted the anticancer potential of benzothiophene derivatives. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various pathways:

- Induction of Apoptosis : Compounds in this class can trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiophene derivatives. Key factors influencing activity include:

- Substituents on the Benzothiophene Ring : Variations in the methyl and naphthalene substituents can significantly alter potency and selectivity.

- Functional Groups : The presence of different functional groups can enhance solubility and bioavailability.

Case Studies

- Anticancer Efficacy : A study evaluating the cytotoxic effects of various benzothiophene derivatives demonstrated that modifications at the naphthalene position improved anticancer activity against breast cancer cell lines (IC50 values ranging from 10 to 30 µM) compared to unmodified versions .

- Antimicrobial Activity : Another investigation reported that a series of benzothiophene derivatives exhibited MIC values below 50 µg/mL against Gram-positive bacteria, indicating a promising therapeutic potential for treating infections caused by resistant strains .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.